2(1H)-Quinolinone, 7-amino-3-methyl-

Descripción general

Descripción

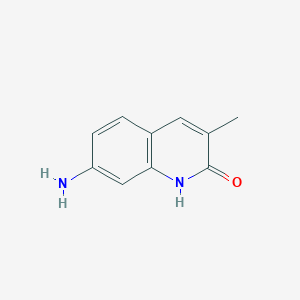

2(1H)-Quinolinone, 7-amino-3-methyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with an amino group at the 7th position and a methyl group at the 3rd position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-amino-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 7-amino-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2(1H)-Quinolinone, 7-amino-3-methyl- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antibacterial, antiviral, and anticancer activities.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2(1H)-Quinolinone, 7-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2(1H)-Quinolinone, 7-amino-4-methyl-

- 2(1H)-Quinolinone, 7-amino-5-methyl-

- 2(1H)-Quinolinone, 7-amino-6-methyl-

Uniqueness

2(1H)-Quinolinone, 7-amino-3-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the amino and methyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Actividad Biológica

Overview

2(1H)-Quinolinone, 7-amino-3-methyl- is a heterocyclic compound belonging to the quinolinone family. It features a quinoline core with an amino group at the 7th position and a methyl group at the 3rd position. This unique substitution pattern influences its biological activities, making it a subject of extensive research for potential therapeutic applications.

The compound is known to undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to yield corresponding amines.

- Substitution : The amino and methyl groups can participate in substitution reactions with electrophiles.

Common reagents used in these reactions include potassium permanganate and sodium borohydride, among others.

The biological activity of 2(1H)-Quinolinone, 7-amino-3-methyl- is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The precise molecular pathways involved depend on the specific biological activity being studied.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of quinolinone have shown significant antiproliferative effects in various cancer cell lines:

- MDA-MB-231 (breast cancer) : Compounds displayed varying degrees of growth inhibition.

- PC-3 (prostate cancer) : Notably sensitive to certain derivatives, with some compounds reducing cell viability by up to 56% at a concentration of 15 µM .

Table 1: Growth Inhibition in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| 3a | MDA-MB-231 | 15 | 70 |

| 4e | PC-3 | 15 | 56 |

| 4g | MRC-5 (control) | 15 | 79 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that various quinolinone derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.0195 mg/mL against E. coli .

Table 2: Antimicrobial Activity of Quinolinone Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| A | E. coli | 0.0195 |

| B | S. aureus | 0.0048 |

| C | C. albicans | 0.039 |

Study on Carbonic Anhydrase Inhibition

A study highlighted the inhibitory effects of similar quinolinone compounds on carbonic anhydrases (CAs), specifically noting that certain derivatives effectively inhibited specific isoforms (e.g., hCA VII) while showing weaker inhibition on others like hCA II . This specificity suggests potential therapeutic applications in conditions where CA activity is dysregulated.

Antitrypanosomal Activity

Another investigation focused on the synthesis of new amide derivatives bearing a quinoline moiety, which were evaluated for their antitrypanosomal activities. These compounds showed promising results against Trypanosoma brucei, indicating their potential use in treating diseases such as sleeping sickness .

Propiedades

IUPAC Name |

7-amino-3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDVJVAYVZATQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.